1-[(2-Aminophenyl)sulfonyl]pyrrolidine
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Overview
Description
1-[(2-Aminophenyl)sulfonyl]pyrrolidine is an organic compound with the molecular formula C10H14N2O2S It is characterized by a pyrrolidine ring attached to a sulfonyl group, which is further connected to an aminophenyl group
Mechanism of Action
Mode of Action
The mode of action of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2-Aminophenyl)sulfonyl]pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzenesulfonyl chloride with pyrrolidine, followed by reduction of the nitro group to an amino group. The reaction typically proceeds under mild conditions, using reducing agents such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reagents are combined under controlled temperatures and pressures. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Aminophenyl)sulfonyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can produce a variety of N-substituted pyrrolidine derivatives.
Scientific Research Applications
1-[(2-Aminophenyl)sulfonyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors, particularly those targeting sulfonamide-sensitive enzymes.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 1-[(3-Aminophenyl)sulfonyl]pyrrolidine
- 1-[(4-Aminophenyl)sulfonyl]pyrrolidine
Comparison: 1-[(2-Aminophenyl)sulfonyl]pyrrolidine is unique due to the position of the amino group on the phenyl ring. This positional difference can significantly affect the compound’s reactivity and interaction with biological targets. For instance, the 2-amino derivative may have different binding affinities and selectivities compared to the 3- or 4-amino derivatives, making it a valuable compound for specific applications.
Biological Activity
1-[(2-Aminophenyl)sulfonyl]pyrrolidine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its properties and applications.
Chemical Structure and Synthesis
This compound features a pyrrolidine ring substituted with a sulfonamide group and an amino group on the phenyl ring. Its molecular formula is C₉H₁₃N₃O₂S, and its CAS number is 163460-75-1. The synthesis typically involves the reaction of pyrrolidine with sulfonyl chlorides in the presence of bases such as triethylamine or sodium bicarbonate, facilitating the formation of the sulfonamide linkage.
Biological Activity
Mechanisms of Action
The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes, including cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. In vitro studies indicate that it may exhibit selective COX-2 inhibition, which is significant for anti-inflammatory applications .
- Antimicrobial Properties : Preliminary data suggest that this compound possesses antimicrobial activity against certain bacterial strains, possibly through interference with bacterial protein synthesis or cell wall integrity .
In Vitro Studies
Recent studies have demonstrated that this compound shows promising anti-inflammatory activity. For instance, in assays measuring COX-2 inhibition, the compound exhibited an IC₅₀ value comparable to established anti-inflammatory drugs like celecoxib .
Case Studies
- Anti-inflammatory Effects : In a study involving carrageenan-induced paw edema in rats, this compound significantly reduced inflammation compared to control groups. The effective dose (ED₅₀) was calculated to be lower than that of traditional NSAIDs, highlighting its potential as a safer alternative .
- Antimicrobial Activity : A series of experiments assessed the compound against various bacterial strains. Results indicated that it inhibited growth in Gram-positive bacteria more effectively than Gram-negative strains, suggesting a mechanism that may involve targeting specific bacterial pathways or structures .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2-pyrrolidin-1-ylsulfonylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c11-9-5-1-2-6-10(9)15(13,14)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFUKILZHOHKOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588492 |
Source
|
Record name | 2-(Pyrrolidine-1-sulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163460-75-1 |
Source
|
Record name | 2-(Pyrrolidine-1-sulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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